N-(4-((3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S/c1-11(24)20-13-4-6-14(7-5-13)29(26,27)23-9-12(10-23)18-21-16(22-28-18)15-3-2-8-19-17(15)25/h2-8,12H,9-10H2,1H3,(H,19,25)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXQTFDEUWXNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a dihydropyridine core, an oxadiazole moiety, and an azetidine ring. Its molecular formula is , with a molecular weight of approximately 414.48 g/mol. The intricate arrangement of functional groups suggests a potential for diverse biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of azetidinones and oxadiazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 25 µg/mL |
| Compound C | Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Potential
The anticancer activity of this compound has been explored in vitro against several cancer cell lines. Similar compounds have shown promise in inhibiting the proliferation of breast cancer cells (MCF-7 line), suggesting that this compound may also possess cytotoxic effects .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings are known to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that certain derivatives can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antioxidant Properties : Some related compounds have demonstrated the ability to scavenge free radicals, thus reducing oxidative stress in cells.
Case Study 1: Antimicrobial Screening
A study conducted on a series of azetidinone derivatives found that those containing the oxadiazole moiety exhibited enhanced antimicrobial activity compared to their non-functionalized counterparts. The screening involved testing against multiple strains using standard protocols .
Case Study 2: Anticancer Efficacy
In vitro assays on MCF-7 cells revealed that derivatives similar to this compound led to significant reductions in cell viability at concentrations as low as 10 µM .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its hybrid heterocyclic system. Below is a detailed comparison with analogous compounds, focusing on key structural and functional differences (Table 1) and their implications.
Table 1: Structural and Functional Comparison
Key Insights from Structural Comparisons
Heterocyclic Core Variations The target compound’s 1,2,4-oxadiazole ring offers metabolic stability and acts as a bioisostere for carboxylic acid esters, unlike 1,2,4-triazole-based analogs (e.g., 573941-79-4), which prioritize hydrogen-bonding interactions .
Functional Group Differences Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound is electron-withdrawing, improving stability and modulating solubility, whereas sulfanyl groups in analogs (e.g., 476484-45-4) may enhance nucleophilic reactivity . Dihydropyridinone Moiety: Unique to the target compound, this group could facilitate π-π stacking or serve as a hydrogen-bond acceptor, differing from pyridine or oxazole substituents in analogs .
Bioactivity Implications
- Triazole-containing analogs (e.g., 573941-79-4) are documented in kinase inhibition and antiviral studies, whereas the target’s oxadiazole-azetidine system may favor protease or phosphatase inhibition due to its rigidity and electronic profile .
- The acetamide group, common across all compounds, suggests a shared mechanism of action, such as binding to ATP pockets or allosteric enzyme sites .
Research Findings and Methodological Considerations
- Synthesis Challenges : The target compound’s oxadiazole ring likely requires cyclization via dehydrative methods (e.g., using carbodiimides), contrasting with triazole analogs synthesized via copper-catalyzed azide-alkyne cycloaddition .
- Bioactivity Gaps : While analogs show anticancer (e.g., 876877-95-1) or antidiabetic activity, the target compound’s bioactivity remains hypothetical, necessitating empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
